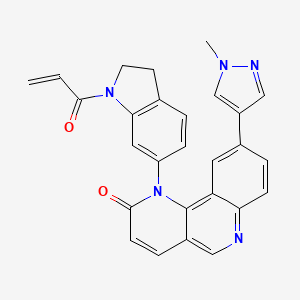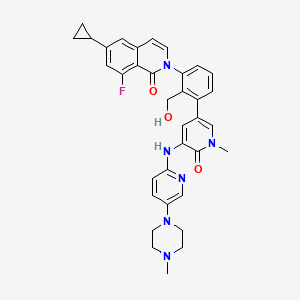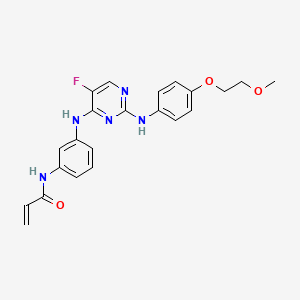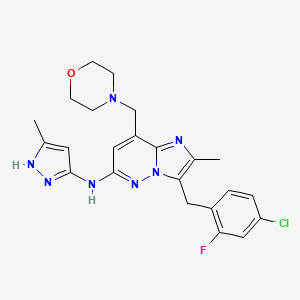
Gandotinib
Overview
Description
Gandotinib, also known as LY-2784544, is an experimental drug developed by Eli Lilly for the treatment of cancer. It is a small molecule inhibitor of Janus kinase 2 (JAK2), with additional minor inhibition of signal transducer and activator of transcription 3 (STAT3). This compound has shown promise in clinical trials for patients with myeloproliferative neoplasms, polycythemia vera, essential thrombocythemia, and myelofibrosis .
Mechanism of Action
Gandotinib is an experimental drug developed by Eli Lilly for the treatment of cancer . This article will delve into the mechanism of action, pharmacokinetics, and the influence of environmental factors on this compound’s action.
Target of Action
This compound primarily targets Janus Kinase 2 (JAK2), a crucial player in the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway . It acts as a small molecule inhibitor of JAK2, with additional minor inhibition of STAT3 .
Mode of Action
This compound acts as an ATP-competitive JAK2 inhibitor . It binds to the ATP-binding site of JAK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation and activation of STAT3, disrupting the JAK/STAT signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the JAK/STAT signaling pathway. This pathway is crucial for various cellular processes, including cell growth, differentiation, and immune response . By inhibiting JAK2, this compound disrupts this pathway, potentially leading to the suppression of these cellular processes .
Pharmacokinetics
As a small molecule, it is expected to have good bioavailability and can be administered orally .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that gene-environment interactions can play a significant role in the effectiveness of drugs . Therefore, factors such as diet, lifestyle, and exposure to other chemicals could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Gandotinib plays a significant role in biochemical reactions as it inhibits JAK2, a key enzyme involved in various cellular processes . The inhibition of JAK2 by this compound can disrupt the JAK-STAT signaling pathway, which is crucial for cell proliferation, differentiation, cell migration, and apoptosis .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In phase I trials, 16% of patients receiving this compound developed tumor lysis syndrome .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of JAK2 . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in gene expression and cellular functions .
Temporal Effects in Laboratory Settings
It has been observed that this compound can significantly reduce the JAK2V617F gene load in BaF3 cells .
Dosage Effects in Animal Models
It has been used in trials studying the treatment of Myelofibrosis, Polycythemia Vera, Primary Myelofibrosis, Thrombocythemia, Essential, and Myeloproliferative Disorders .
Metabolic Pathways
As a JAK2 inhibitor, it is likely to interact with enzymes and cofactors involved in the JAK-STAT signaling pathway .
Transport and Distribution
As a small molecule, it is likely to be able to diffuse across cell membranes and reach its target sites of action .
Subcellular Localization
As a JAK2 inhibitor, it is likely to localize to areas of the cell where JAK2 is present .
Preparation Methods
The synthesis of Gandotinib involves multiple steps, starting with the preparation of the core imidazo[1,2-b]pyridazine structure. The synthetic route typically includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the morpholinomethyl group: This step involves the reaction of the core structure with morpholine in the presence of a suitable base.
Attachment of the 4-chloro-2-fluorobenzyl group: This step is achieved through a nucleophilic substitution reaction.
Final modifications: The compound undergoes further modifications to introduce the 5-methyl-1H-pyrazol-3-yl group
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Gandotinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, particularly at the nitro or carbonyl functional groups.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the halogenated aromatic ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the morpholinomethyl group
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Gandotinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound serves as a valuable tool for studying the inhibition of Janus kinase 2 and its effects on various biochemical pathways.
Biology: The compound is used to investigate the role of Janus kinase 2 in cellular signaling and its impact on cell proliferation and apoptosis.
Medicine: this compound is being explored as a potential therapeutic agent for myeloproliferative neoplasms, polycythemia vera, essential thrombocythemia, and myelofibrosis. .
Industry: This compound’s potential as a cancer treatment has implications for the pharmaceutical industry, particularly in the development of targeted therapies for hematological malignancies
Comparison with Similar Compounds
Gandotinib is part of a class of compounds known as Janus kinase inhibitors. Similar compounds include:
Ruxolitinib: Another JAK2 inhibitor used for the treatment of myelofibrosis and polycythemia vera. Ruxolitinib has a different chemical structure and a broader inhibitory profile compared to this compound.
Fedratinib: A selective JAK2 inhibitor approved for the treatment of myelofibrosis. Fedratinib has shown efficacy in patients with JAK2V617F mutations, similar to this compound.
Baricitinib: A JAK1 and JAK2 inhibitor used for the treatment of rheumatoid arthritis. .
This compound’s uniqueness lies in its specific inhibition of JAK2 with additional minor inhibition of STAT3, making it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methyl-1H-pyrazol-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClFN7O/c1-14-9-21(29-28-14)27-22-11-17(13-31-5-7-33-8-6-31)23-26-15(2)20(32(23)30-22)10-16-3-4-18(24)12-19(16)25/h3-4,9,11-12H,5-8,10,13H2,1-2H3,(H2,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSZANZGUXWJEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=NN3C(=C(N=C3C(=C2)CN4CCOCC4)C)CC5=C(C=C(C=C5)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153789 | |
| Record name | Gandotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229236-86-5 | |
| Record name | Gandotinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1229236-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gandotinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229236865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gandotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13040 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gandotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GANDOTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANC71R916O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
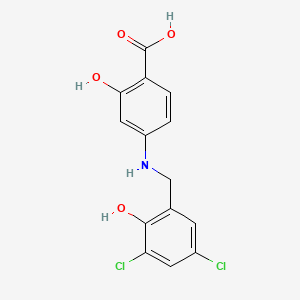


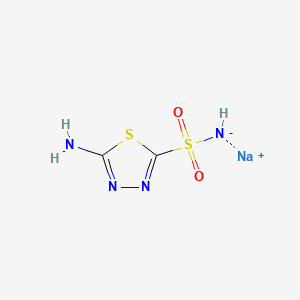
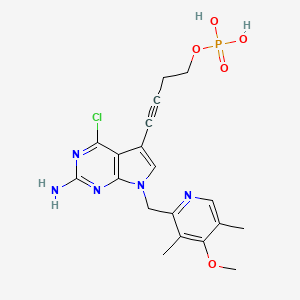
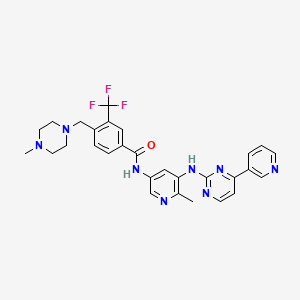

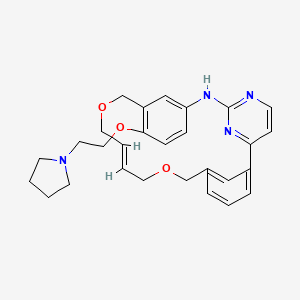
![7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one](/img/structure/B611971.png)
